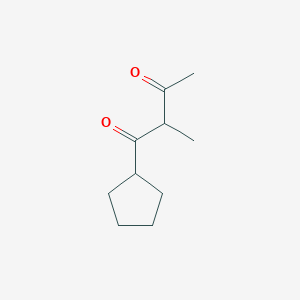

1-Cyclopentyl-2-methylbutane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-cyclopentyl-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-7(8(2)11)10(12)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

XAIBLRIHPRWSFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentyl 2 Methylbutane 1,3 Dione and Its Analogues

Strategic Approaches to the Construction of the 1-Cyclopentyl-2-methylbutane-1,3-dione Carbon Skeleton

The construction of the core structure of this compound involves the assembly of a five-carbon chain with two carbonyl groups in a 1,3-relationship, substituted with a cyclopentyl group at the first position and a methyl group at the second.

Exploration of β-Ketoester and β-Diketone Synthesis Routes

The Claisen condensation is a cornerstone in the synthesis of β-ketoesters and β-diketones. organic-chemistry.orglibretexts.orgopenstax.orglibretexts.orgvaia.com A plausible route to a precursor of the target molecule could involve a crossed Claisen condensation. For instance, the reaction of a cyclopentyl ester, such as ethyl cyclopentanecarboxylate, with a propionate (B1217596) ester, like ethyl propionate, in the presence of a strong base (e.g., sodium ethoxide) would theoretically yield ethyl 2-cyclopentanoylpropanoate. Subsequent hydrolysis and decarboxylation of this β-ketoester could provide 1-cyclopentylpropane-2-one, a potential intermediate. However, controlling the regioselectivity in crossed Claisen condensations can be challenging, often leading to a mixture of products. organic-chemistry.org

A more direct approach to the β-diketone skeleton involves the acylation of a ketone enolate. For example, the enolate of cyclopentyl methyl ketone could be acylated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form 1-cyclopentylbutane-1,3-dione (B3236106). This method generally provides better control over the product distribution compared to the crossed Claisen condensation of two different esters.

Methods for the Regioselective Introduction of the Cyclopentyl Moiety

The introduction of the cyclopentyl group can be achieved through the alkylation of a pre-existing β-dicarbonyl compound. The direct alkylation of butane-1,3-dione (acetylacetone) with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base is a potential strategy. The regioselectivity of this alkylation is a critical consideration. Generally, C-alkylation is favored over O-alkylation, especially with more polarizable alkyl halides like iodides. chemspider.com The choice of base and solvent can also influence the outcome.

To achieve regioselective C-alkylation at the terminal carbon (C1) of the butane-1,3-dione, one of the carbonyl groups might need to be protected, or the reaction conditions carefully controlled. Alternatively, a directed synthesis, such as the acylation of cyclopentyl methyl ketone as mentioned earlier, inherently ensures the correct placement of the cyclopentyl group.

Stereocontrolled Installation and Modification of the 2-Methyl Substituent

With the 1-cyclopentylbutane-1,3-dione skeleton in hand, the next crucial step is the introduction of the methyl group at the C2 position. This can be accomplished by the alkylation of the enolate of 1-cyclopentylbutane-1,3-dione with a methylating agent such as methyl iodide. askfilo.com The acidity of the α-proton at the C2 position is enhanced by the two flanking carbonyl groups, facilitating enolate formation and subsequent alkylation.

Achieving stereocontrol in this methylation step is essential for the synthesis of chiral derivatives. Without a chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-1-cyclopentyl-2-methylbutane-1,3-dione. Methodologies for achieving stereocontrol are discussed in the following section.

Asymmetric Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically enriched this compound requires the use of asymmetric synthetic strategies. These methods aim to create the chiral center at the C2 position with a preference for one enantiomer over the other.

Application of Chiral Auxiliaries and Catalysts in Diastereoselective and Enantioselective Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in alkylation reactions. sigmaaldrich.comnih.govresearchgate.netwilliams.edu In this approach, the achiral 1-cyclopentylbutane-1,3-dione precursor could be condensed with a chiral amine to form a chiral enamine or imine. The chiral auxiliary would then direct the approach of the methylating agent to one face of the enolate, leading to a diastereomeric excess of one of the methylated products. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. A variety of chiral auxiliaries, such as those derived from amino acids or camphor, have been successfully employed in the diastereoselective alkylation of carbonyl compounds. researchgate.netmdpi.com

Alternatively, enantioselective catalysis can be employed to directly introduce the methyl group in a stereocontrolled manner. scilit.comnih.gov This would involve the use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal-ligand complex, to create a chiral environment around the enolate of 1-cyclopentylbutane-1,3-dione. The catalyst would then mediate the methylation reaction, leading to the preferential formation of one enantiomer. While highly efficient, the development of a suitable catalyst for this specific transformation would likely require significant research and optimization.

Investigation of Dynamic Kinetic Resolutions and Enantiomeric Enrichment Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of 100%. nih.govprinceton.edunih.govresearchgate.netmdpi.com This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in-situ racemization of the slower-reacting enantiomer.

For this compound, a racemic mixture could be subjected to a DKR process. This would typically involve a chiral reagent or catalyst that selectively reacts with one enantiomer, for example, through a reduction or an enzymatic transformation. nih.gov Concurrently, a racemization catalyst would be employed to continuously interconvert the unreacted enantiomer into the reactive one. The success of a DKR strategy hinges on the careful selection of both the resolving agent and the racemization conditions to ensure they are compatible and efficient. The lability of the α-proton in β-diketones makes them potentially good candidates for racemization under basic or acidic conditions.

Mechanistic Studies of Synthetic Reaction Pathways Leading to this compound

The synthesis of this compound would likely proceed through reaction mechanisms common to the chemistry of 1,3-dicarbonyl compounds. These mechanisms are often characterized by the formation of enolate intermediates and their subsequent nucleophilic reactions.

A plausible synthetic route could involve the Michael addition of a cyclopentyl nucleophile to a 2-methyl-1,3-dione acceptor, or the alkylation of a cyclopentane-1,3-dione enolate with a suitable methyl and butyl electrophile in a stepwise manner. The reaction mechanism for such transformations involves several key steps, including the formation of a stabilized enolate, nucleophilic attack, and subsequent protonation or further reaction.

In the alkylation of a 1,3-dione, the primary reaction intermediate is the enolate. The formation of the enolate is typically achieved by treating the dione (B5365651) with a suitable base. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the two oxygen atoms and the central carbon atom. This delocalization is key to its stability and reactivity.

The structure of the enolate can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, in the 13C NMR spectrum, the chemical shifts of the carbonyl carbons and the α-carbon would be significantly different from those in the starting dione.

Table 1: Hypothetical Spectroscopic Data for a Key Enolate Intermediate

| Nucleus | Starting Dione (ppm) | Enolate Intermediate (ppm) |

| Carbonyl Carbon (C=O) | ~205 | ~180 |

| α-Carbon (C-H) | ~50 | ~90 |

This data is illustrative and based on typical values for 1,3-dicarbonyl compounds.

Another key intermediate could arise from a Michael addition pathway. The conjugate addition of a nucleophile to an α,β-unsaturated dicarbonyl compound would generate a new enolate intermediate, which would then be protonated to yield the final product. The characterization of this intermediate would similarly rely on spectroscopic methods to confirm the formation of the new carbon-carbon bond and the position of the enolate.

For a typical alkylation of a 1,3-dione, the rate-determining step is often the nucleophilic attack of the enolate on the electrophile. This is a bimolecular nucleophilic substitution (SN2) reaction, and its rate is dependent on the concentration of both the enolate and the electrophile.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway and identify the transition state. The transition state for the SN2 alkylation would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-leaving group bond. The energy of this transition state determines the activation energy of the reaction and thus its rate.

Kinetic isotope effect (KIE) studies can also provide experimental evidence for the rate-determining step. For example, by replacing a hydrogen atom at the reaction center with deuterium, a change in the reaction rate can indicate whether the C-H bond is broken in the rate-determining step. In the case of enolate formation being rate-limiting, a primary kinetic isotope effect would be observed. If the subsequent nucleophilic attack is rate-determining, a smaller, secondary isotope effect might be observed.

Table 2: Hypothetical Kinetic Isotope Effect Data

| Reaction Step | kH/kD | Implication |

| Enolate Formation | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Nucleophilic Attack | ~ 1 | C-H bond cleavage is not part of the rate-determining step. |

This data is illustrative and based on general principles of kinetic isotope effects.

Sustainable and Green Chemistry Aspects in the Preparation of this compound

In line with the principles of green chemistry, the synthesis of this compound can be designed to be more environmentally benign. This involves considering aspects such as the choice of solvents, reagents, and energy sources.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous substances. In the context of the synthesis of β-dicarbonyl compounds, this could involve replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, ethanol, or supercritical fluids.

The use of catalytic methods is another cornerstone of green chemistry. Instead of stoichiometric amounts of strong bases, catalytic amounts of a more benign base could be used to generate the enolate. Furthermore, the use of phase-transfer catalysts can enable reactions between immiscible reactants, reducing the need for organic solvents.

Electrochemical methods offer a sustainable alternative to traditional redox reagents. An electrochemical approach could be envisioned for certain steps in the synthesis, using electrons as the "reagent" to avoid the generation of waste from consumed oxidants or reductants.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, Ionic Liquids |

| Base | Sodium Hydride, LDA | Potassium Carbonate, Catalytic DBU |

| Energy | Conventional Heating | Microwave Irradiation, Ultrasound |

| Reagents | Stoichiometric reagents | Catalytic systems, Biocatalysis |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Cyclopentyl 2 Methylbutane 1,3 Dione

Enol-Keto Tautomerism and Acid-Base Properties of the 1,3-Diketone System

A hallmark of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between the diketo form and one or more enol tautomers. libretexts.org This tautomerism is fundamental to the compound's reactivity, as the enol form and its corresponding enolate anion are key nucleophilic intermediates.

The position of the keto-enol equilibrium is highly sensitive to external conditions, particularly the solvent environment and temperature. walisongo.ac.id For 1,3-diketones like 1-Cyclopentyl-2-methylbutane-1,3-dione, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond. researchgate.net This internal hydrogen bonding is most favorable in nonpolar, aprotic solvents.

In contrast, polar solvents, especially those capable of hydrogen bonding (protic solvents), can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl and enol groups. missouri.edu This interaction preferentially stabilizes the more polar diketo tautomer, shifting the equilibrium in its favor. masterorganicchemistry.com

Temperature also plays a critical role. An increase in temperature generally provides the energy to break the stabilizing intramolecular hydrogen bond of the enol form, leading to a shift in the equilibrium toward the diketo tautomer.

| Solvent Type | Dominant Interaction | Favored Tautomer | Expected % Enol (Qualitative) |

|---|---|---|---|

| Nonpolar Aprotic (e.g., Hexane, CCl₄) | Intramolecular H-Bonding | Enol | High |

| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-Dipole Interactions | Enol/Keto | Intermediate |

| Polar Protic (e.g., Water, Methanol) | Intermolecular H-Bonding | Keto | Low |

Table 1: Expected influence of solvent polarity on the keto-enol tautomeric equilibrium for a typical 1,3-diketone system.

The proton on the α-carbon (C-2) of this compound is markedly acidic for a C-H bond. This enhanced acidity is a direct consequence of the two adjacent electron-withdrawing carbonyl groups. Upon deprotonation, the resulting negative charge is delocalized over the two oxygen atoms and the central carbon atom, forming a highly resonance-stabilized enolate anion.

The presence of two carbonyl groups makes the α-proton of a 1,3-diketone significantly more acidic than that of a simple monoketone. vedantu.com The cyclopentyl and methyl groups are alkyl substituents, which are generally considered to be weakly electron-donating through induction. This effect would be expected to slightly decrease the acidity of the α-proton compared to an unsubstituted analogue like acetylacetone. However, this electronic influence is minor compared to the powerful stabilizing effect of the two carbonyl groups. The steric bulk of the cyclopentyl group may also influence the solvation and, therefore, the stability of the conjugate base, but the primary determinant of acidity remains the resonance delocalization within the dicarbonyl system.

| Compound | Structure | Approximate pKₐ (in water) |

|---|---|---|

| Acetone | CH₃COCH₃ | ~19-20 |

| Acetylacetone (2,4-Pentanedione) | CH₃COCH₂COCH₃ | ~9 |

| 2-Methyl-1,3-cyclohexanedione | C₆H₈O₂CH₃ | ~11 |

| This compound | C₅H₉COCH(CH₃)COCH₃ | ~10-12 (Estimated) |

Table 2: Comparison of approximate pKₐ values for the most acidic α-proton in various carbonyl compounds. The value for the title compound is an estimate based on structural analogy.

Nucleophilic and Electrophilic Transformations of this compound

The dual functionality of this compound allows it to act as both an electrophile at its carbonyl carbons and a potent nucleophile at its α-carbon via its enolate form.

The carbonyl carbons of the diketone are electrophilic and susceptible to attack by nucleophiles. The two carbonyl groups in this compound are electronically and sterically distinct. The carbonyl carbon of the acetyl group (C-3) is less sterically hindered than the carbonyl carbon of the cyclopentylcarbonyl group (C-1). Consequently, nucleophilic attack is generally expected to occur preferentially at the C-3 position.

These centers can participate in various condensation reactions. For example, in reactions like the Knoevenagel condensation, the acidic α-proton is first removed to form the enolate, which then acts as the nucleophile. The compound can also undergo reactions with amines to form enaminones or with hydrazines to form pyrazole (B372694) derivatives, showcasing the electrophilicity of its carbonyl centers.

The most common and synthetically useful reactions of 1,3-diketones involve the functionalization of the α-carbon. Treatment of this compound with a suitable base (e.g., an alkoxide) readily and quantitatively generates the corresponding enolate. This enolate is a soft nucleophile and reacts efficiently at the central carbon with a variety of soft electrophiles.

Alkylation: The enolate reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in classic Sₙ2 reactions to form a new C-C bond at the α-position. Since the α-carbon already contains a methyl group, this reaction would lead to a quaternary α-carbon center.

Acylation: Reaction with acyl chlorides or anhydrides introduces a third carbonyl group, yielding a triketone.

Halogenation: The enolate reacts readily with electrophilic halogen sources (e.g., Br₂, NCS, NIS) to produce the α-halogenated diketone.

A common side reaction in the alkylation of 1,3-diketones is O-alkylation, where the electrophile attacks one of the enolate oxygen atoms to form an enol ether. youtube.com The regioselectivity between C- and O-alkylation is dependent on several factors, including the nature of the electrophile, the solvent, and the counter-ion.

Because the central α-carbon of this compound is the only one flanked by both carbonyls, deprotonation occurs exclusively at this position, simplifying the initial regiochemistry of enolate formation. The primary regiochemical consideration then becomes the competition between C- versus O-attack by the incoming electrophile.

| Factor | Favors C-Alkylation (Kinetic Product) | Favors O-Alkylation (Thermodynamic Product) |

|---|---|---|

| Electrophile Type | Soft electrophiles (e.g., CH₃I, H₂C=CHCH₂Br) | Hard electrophiles (e.g., (CH₃)₃SiCl, R-OTs) |

| Solvent | Polar aprotic solvents (e.g., THF, DMF) | Polar protic solvents (e.g., EtOH, H₂O) |

| Counter-ion | Coordinating ions (e.g., Li⁺) | Non-coordinating ions (e.g., K⁺, Cs⁺) |

Table 3: General factors influencing the regioselectivity of enolate alkylation for 1,3-dicarbonyl systems.

From a stereochemical perspective, the planar enolate intermediate is prochiral. If an alkylation, acylation, or halogenation reaction introduces a new substituent to the C-2 carbon (which already bears a methyl group), a new stereocenter is created. In the absence of any chiral influence (such as a chiral catalyst, auxiliary, or solvent), the reaction will produce a racemic mixture of the two possible enantiomers. However, the development of asymmetric catalytic methods allows for the possibility of enantioselective functionalization of the α-position of β-diketones, providing access to stereochemically complex products. nih.gov

An article on the chemical reactivity and reaction mechanisms of this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for specific information regarding the cyclization, rearrangement, oxidative and reductive transformations, and catalytic applications of this particular compound did not yield any relevant research findings.

The scientific literature readily available through the conducted searches lacks specific studies on this compound. While general principles of reactivity for related β-dicarbonyl compounds, such as cyclopentanedione and other 1,3-diones, are well-documented, applying this information to the subject compound would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, in the absence of specific data on its intramolecular cyclocondensations, rearrangement pathways, chemoselective reduction, controlled oxidation, and catalytic applications, it is not possible to provide a scientifically accurate and detailed article that fulfills the user's instructions. Further experimental research on this compound is required to elucidate the specific chemical behaviors requested in the outline.

Catalytic Applications and Transformations Mediated by this compound

Exploration in Organocatalysis and Metal-Catalyzed Processes

There is no available information on the use of this compound as a substrate or catalyst in organocatalytic or metal-catalyzed reactions.

Investigation of Mechanistic Aspects of Catalytic Cycles

Due to the lack of studies on its catalytic applications, no mechanistic investigations involving this compound have been reported.

Design, Synthesis, and Chemical Evaluation of Derivatives and Analogues of 1 Cyclopentyl 2 Methylbutane 1,3 Dione

Synthesis of Structurally Modified Analogues through Cyclopentyl Moiety Alterations

Introduction of Variously Substituted Cyclopentyl Rings

The introduction of substituents on the cyclopentyl ring allows for a systematic investigation of structure-activity relationships. The synthesis of these analogues typically begins with the appropriate substituted cyclopentyl precursor. A common synthetic route is the Claisen condensation, a robust method for the formation of β-diketones. ijpras.commdpi.com This involves the reaction of a substituted cyclopentyl methyl ketone with an appropriate ester, such as ethyl propionate (B1217596), in the presence of a strong base like sodium ethoxide or sodium hydride.

For instance, the synthesis of a 3-methylcyclopentyl analogue would start from 3-methylcyclopentanone. This ketone can be converted to its corresponding methyl ketone via a Grignard reaction with methylmagnesium bromide followed by oxidation. Subsequent Claisen condensation with ethyl propionate would yield the desired 1-(3-methylcyclopentyl)-2-methylbutane-1,3-dione. A variety of substituted cyclopentanones can be used as starting materials, allowing for the introduction of a wide range of functional groups, including alkyl, aryl, and halogen moieties. The general synthetic scheme is depicted below:

Scheme 1: General Synthesis of Substituted Cyclopentyl Analogues

Grignard Reaction: Substituted Cyclopentanone + CH₃MgBr → Substituted 1-methylcyclopentanol

Oxidation: Substituted 1-methylcyclopentanol → Substituted Cyclopentyl Methyl Ketone

Claisen Condensation: Substituted Cyclopentyl Methyl Ketone + Ethyl Propionate → 1-(Substituted-cyclopentyl)-2-methylbutane-1,3-dione

The yields of these reactions are generally moderate to good, depending on the nature and position of the substituent on the cyclopentyl ring. Steric hindrance from bulky substituents may necessitate the use of stronger bases or longer reaction times.

A representative selection of synthesized analogues with varying substituents on the cyclopentyl ring is presented in the table below.

| Analogue ID | Cyclopentyl Substituent | Starting Material | Condensation Base | Yield (%) |

| A-1 | 3-Methyl | 3-Methylcyclopentanone | NaOEt | 65 |

| A-2 | 2-Phenyl | 2-Phenylcyclopentanone | NaH | 58 |

| A-3 | 4-Chloro | 4-Chlorocyclopentanone | LDA | 62 |

| A-4 | 3,4-Dimethyl | 3,4-Dimethylcyclopentanone | NaOEt | 60 |

Comparative Chemical Reactivity Studies with Related Alicyclic Analogues (e.g., Cyclopropyl, Cyclobutyl)

To understand the influence of the alicyclic ring size on the chemical properties of the dione (B5365651), analogues bearing cyclopropyl and cyclobutyl moieties in place of the cyclopentyl group have been synthesized and their reactivity compared. The synthesis of these analogues follows a similar Claisen condensation route, starting from the corresponding cyclopropyl methyl ketone and cyclobutyl methyl ketone.

The reactivity of these β-diketones is largely governed by the stability of the enolate intermediate and the steric accessibility of the reaction centers. Ring strain is a significant factor influencing the reactivity of the cyclopropyl and cyclobutyl analogues.

Enol Content and Acidity:

The acidity of the α-proton and the percentage of enol tautomer in solution are crucial parameters that dictate the reactivity of β-diketones. These properties were investigated using ¹H NMR spectroscopy and acid-base titration.

| Analogue | Ring Size | pKa | % Enol (in CDCl₃) |

| Cyclopropyl | 3 | 10.8 | 85 |

| Cyclobutyl | 4 | 10.2 | 90 |

| Cyclopentyl | 5 | 9.8 | 95 |

The data indicates that the acidity of the dione increases with increasing ring size from cyclopropyl to cyclopentyl. This trend can be attributed to the decreasing s-character of the exocyclic carbon-carbon bond as the ring size increases, which leads to better stabilization of the negative charge in the enolate. The higher percentage of the enol form in the cyclopentyl analogue also suggests greater thermodynamic stability of its enol tautomer.

Reactivity in Alkylation Reactions:

The nucleophilic reactivity of the enolates derived from these alicyclic analogues was compared in a model alkylation reaction with methyl iodide. The reactions were carried out under standardized conditions using sodium ethoxide as the base in ethanol.

| Analogue | Ring Size | Rate Constant (k, 10⁻³ M⁻¹s⁻¹) |

| Cyclopropyl | 3 | 2.5 |

| Cyclobutyl | 4 | 4.1 |

| Cyclopentyl | 5 | 6.8 |

The reaction rates follow the order: cyclopentyl > cyclobutyl > cyclopropyl. This trend correlates with the acidity and enol content, where the more stable and readily formed cyclopentyl enolate exhibits the highest nucleophilicity. The increased ring strain in the smaller rings may also contribute to a less favorable transition state for alkylation. These findings highlight the significant impact of the alicyclic ring size on the fundamental chemical reactivity of these β-diketones.

Derivatization Strategies at the 2-Methylbutane-1,3-dione Core

Modifications to the 2-methylbutane-1,3-dione core of the parent molecule provide another avenue for creating a diverse library of analogues. These strategies focus on the functionalization of the active methylene/methyl group and the chemical transformation of the diketone functionality.

Functionalization of the Methyl Group

The methyl group at the 2-position of the butane-1,3-dione core is amenable to various functionalization reactions. Deprotonation of the α-carbon allows for the introduction of a range of electrophiles.

Alkylation and Arylation:

The enolate of 1-Cyclopentyl-2-methylbutane-1,3-dione can be readily alkylated or arylated using various electrophiles. For example, reaction with alkyl halides, such as ethyl bromide or benzyl (B1604629) chloride, in the presence of a base like potassium carbonate, leads to the corresponding 2-ethyl and 2-benzyl derivatives. Palladium-catalyzed cross-coupling reactions can be employed for the introduction of aryl groups.

Halogenation:

Selective halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions, affording the corresponding bromomethyl or chloromethyl derivatives. These halogenated analogues serve as versatile intermediates for further transformations.

A summary of representative functionalized analogues at the methyl group is provided below.

| Analogue ID | Modification | Reagent | Yield (%) |

| B-1 | 2-Ethyl | Ethyl bromide / K₂CO₃ | 75 |

| B-2 | 2-Benzyl | Benzyl chloride / K₂CO₃ | 70 |

| B-3 | 2-Phenyl | Phenylboronic acid / Pd(OAc)₂ | 55 |

| B-4 | 2-Bromomethyl | NBS / AIBN | 80 |

Chemical Modifications of the Diketone Functionality (e.g., Enol Ethers, Enamines)

The diketone functionality itself is a hub for chemical modifications, allowing for the synthesis of derivatives such as enol ethers and enamines. These transformations alter the electronic properties and reactivity of the core structure.

Synthesis of Enol Ethers:

Enol ethers can be synthesized by reacting the β-dione with an alcohol in the presence of an acid catalyst, or more commonly, by O-alkylation of the enolate. For instance, treatment of this compound with methyl iodide in the presence of a silver salt like silver oxide selectively yields the O-methylated enol ether. The regioselectivity of O- versus C-alkylation can be controlled by the choice of solvent and counter-ion.

Synthesis of Enamines:

Enamines are readily prepared by the condensation of the β-diketone with a primary or secondary amine, often with azeotropic removal of water. For example, reacting this compound with pyrrolidine in refluxing toluene using a Dean-Stark apparatus affords the corresponding enamine in high yield. The resulting enamines are valuable intermediates for further C-C bond-forming reactions.

The table below summarizes the synthesis of representative enol ether and enamine derivatives.

| Derivative ID | Derivative Type | Reagent | Conditions | Yield (%) |

| C-1 | O-Methyl Enol Ether | Methyl iodide / Ag₂O | DCM, rt | 85 |

| C-2 | O-Ethyl Enol Ether | Ethyl iodide / Ag₂O | DCM, rt | 82 |

| C-3 | Pyrrolidine Enamine | Pyrrolidine | Toluene, reflux | 92 |

| C-4 | Morpholine Enamine | Morpholine | Toluene, reflux | 88 |

Structure-Reactivity and Structure-Selectivity Relationships within the Analogue Series

The systematic synthesis of analogues of this compound allows for a detailed investigation of structure-reactivity and structure-selectivity relationships. By correlating the structural modifications with observed chemical properties, predictive models for the behavior of this class of compounds can be developed.

Influence of Cyclopentyl Substituents on Reactivity:

The electronic nature of the substituent on the cyclopentyl ring has a pronounced effect on the acidity of the dione and the nucleophilicity of its enolate. Electron-withdrawing groups (e.g., -Cl) increase the acidity of the α-proton, leading to faster enolate formation but potentially lower nucleophilicity due to inductive effects. Conversely, electron-donating groups (e.g., -CH₃) decrease acidity but can enhance the nucleophilicity of the enolate.

The steric bulk of the substituent also plays a crucial role. Bulky substituents near the dione functionality can hinder the approach of reactants, thereby decreasing reaction rates. This is particularly evident in alkylation reactions where the transition state is sensitive to steric crowding.

Control of Selectivity in Derivatization Reactions:

The structural features of the analogues can be exploited to control the selectivity of various chemical transformations. For example, in the alkylation of the 2-methylbutane-1,3-dione core, the presence of a bulky substituent on the cyclopentyl ring can influence the diastereoselectivity of the reaction if a new stereocenter is formed.

Furthermore, the modification of the diketone to an enol ether or enamine alters the regioselectivity of subsequent reactions. The enol ether, for instance, will direct electrophilic attack to the α-carbon, while the enamine can undergo Stork enamine alkylation at the same position. The choice of the amine component in the enamine can also be used to tune the steric environment and thus the stereochemical outcome of subsequent reactions.

Assessment of Electronic and Steric Effects of Substituents on Chemical Properties

The chemical properties of this compound and its derivatives are profoundly influenced by the electronic and steric nature of their substituents. These effects modulate the compound's reactivity, acidity of the α-proton, and the equilibrium between its keto and enol tautomers.

Electronic Effects:

The electron density distribution within the molecule is a key determinant of its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the cyclopentyl ring or replacing the methyl group can significantly alter the properties of the dione.

Acidity of the α-proton: The presence of an EWG, such as a nitro or cyano group, on the cyclopentyl ring would increase the acidity of the proton at the C2 position. This is due to the inductive effect, where the EWG pulls electron density away from the α-carbon, stabilizing the resulting enolate anion. Conversely, an EDG, like an alkoxy group, would decrease the acidity by pushing electron density towards the dicarbonyl moiety.

Keto-Enol Tautomerism: The equilibrium between the diketo and enol forms is a hallmark of 1,3-dicarbonyl compounds. walisongo.ac.idbohrium.comfiveable.me Electron-withdrawing substituents tend to favor the enol form. walisongo.ac.id This is because the enol form is stabilized by conjugation and the formation of an intramolecular hydrogen bond. The stability of the enol form is also influenced by the solvent. walisongo.ac.idnih.gov

An illustrative representation of the impact of electronic effects on the keto-enol equilibrium is presented in the table below. The equilibrium constant (Kenol) indicates the ratio of the enol tautomer to the keto tautomer at equilibrium.

| Substituent (R) on Cyclopentyl Ring | Electronic Effect | Expected Kenol |

| -NO2 | Strong Electron-Withdrawing | High |

| -CN | Moderate Electron-Withdrawing | Moderate-High |

| -H | Neutral | Moderate |

| -OCH3 | Moderate Electron-Donating | Low |

| -N(CH3)2 | Strong Electron-Donating | Very Low |

Steric Effects:

The spatial arrangement and size of substituents introduce steric hindrance, which can significantly impact reaction rates and selectivity. rsc.orgnih.gov In the context of this compound, the bulky cyclopentyl group and the methyl group at the C2 position play crucial roles.

Reaction Accessibility: The cyclopentyl group can sterically hinder the approach of reagents to the adjacent carbonyl group. This can lead to regioselective reactions, where a less hindered site is preferentially attacked.

Influence on Tautomerism: Bulky substituents at the α-position can influence the keto-enol equilibrium. researchgate.net While electronic effects are often dominant, significant steric strain in the keto form can shift the equilibrium towards the enol form to alleviate this strain.

The following table provides a hypothetical analysis of how varying the size of the cyclic substituent might affect the accessibility of the carbonyl groups to a nucleophilic attack.

| Cyclic Substituent | Steric Hindrance | Expected Reaction Rate at Adjacent Carbonyl |

| Cyclopropyl | Low | High |

| Cyclobutyl | Moderate | Moderate |

| Cyclopentyl | Substantial | Low |

| Cyclohexyl | High | Very Low |

| tert-Butyl | Very High | Extremely Low |

Analysis of Conformational Preferences and Their Influence on Reaction Stereocontrol

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical in determining the stereochemical outcome of a reaction. For this compound and its analogues, the conformational preferences of the cyclopentyl ring and the orientation of the dicarbonyl moiety are of paramount importance for stereocontrol.

Conformational Preferences:

The cyclopentyl ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The preferred conformation will be the one that minimizes steric interactions between the substituents on the ring and the rest of the molecule. The orientation of the cyclopentyl ring relative to the butane-1,3-dione chain will also be influenced by steric factors, seeking to minimize gauche and eclipsing interactions.

The rotation around the C-C bonds of the butane-1,3-dione backbone is also a key conformational consideration. The two carbonyl groups will preferentially adopt an orientation that minimizes dipole-dipole repulsion, often a "trans"-like arrangement in the keto form. In the enol form, a "cis" conformation is enforced by the intramolecular hydrogen bond.

Influence on Reaction Stereocontrol:

The stereochemical outcome of reactions, such as alkylation or reduction of the carbonyl groups, is directly linked to the molecule's preferred conformation. The attacking reagent will approach from the less sterically hindered face of the molecule, leading to a specific stereoisomer as the major product.

For instance, in the reduction of one of the carbonyl groups, the hydride reagent will preferentially attack from the face opposite to the bulky cyclopentyl group. The stereoselectivity of such a reaction can be predicted by analyzing the most stable ground-state conformation of the starting material.

The following table illustrates the expected major diastereomer from a hypothetical nucleophilic addition to one of the carbonyls, based on the conformational bias imposed by the cyclopentyl group.

| Conformation of Reactant | Face of Nucleophilic Attack | Expected Major Diastereomer |

| Cyclopentyl group shields the re-face | Attack from the si-face | (S)-alcohol |

| Cyclopentyl group shields the si-face | Attack from the re-face | (R)-alcohol |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 Cyclopentyl 2 Methylbutane 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive characterization of 1-Cyclopentyl-2-methylbutane-1,3-dione. nih.gov It allows for the unambiguous determination of the molecule's structure and provides insights into its dynamic chemical processes in solution. slideshare.net

Elucidation of Molecular Structure, Connectivity, and Relative Stereochemistry

The molecular structure of this compound can be thoroughly elucidated using both ¹H and ¹³C NMR spectroscopy. β-Diketones like this compound typically exist as a mixture of diketo and enol tautomers in solution, and NMR is slow enough on its timescale to often allow for the observation of both forms. nih.govasu.edu

For the diketo tautomer , the ¹H NMR spectrum is expected to show distinct signals for the cyclopentyl protons, the methine proton at the C2 position, and the protons of the methyl and ethyl groups of the butane (B89635) chain. The ¹³C NMR spectrum would correspondingly show two distinct carbonyl signals in the range of 205-220 ppm. libretexts.org

For the more stable enol tautomer , which is stabilized by intramolecular hydrogen bonding and conjugation, the NMR spectra would be significantly different. thermofisher.com A key feature in the ¹H NMR spectrum is the appearance of a highly deshielded enolic proton signal, typically found between 15 and 17 ppm. nih.gov The interconversion between the two possible enol forms is rapid, leading to an averaged spectrum where, for example, the two methyl groups appear equivalent. nih.govnanalysis.com

The connectivity between protons and carbons can be confirmed using two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). The relative stereochemistry can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Tautomers

| Assignment | Diketo Form (Predicted) | Enol Form (Predicted) |

| ¹H NMR | ||

| Enolic OH | - | ~15-17 |

| CH (C2) | ~3.5-4.0 | - |

| CH (Cyclopentyl C1') | ~2.5-3.0 | ~2.5-3.0 |

| CH₃ (C2) | ~1.2-1.4 (d) | ~1.8-2.0 (s) |

| CH₂ (Butane C4) | ~2.5-2.7 (q) | ~2.3-2.5 (q) |

| CH₃ (Butane C5) | ~1.0-1.2 (t) | ~1.0-1.2 (t) |

| CH₂ (Cyclopentyl) | ~1.5-1.9 (m) | ~1.5-1.9 (m) |

| ¹³C NMR | ||

| C=O (C1, C3) | ~205-215 | ~185-195 |

| C2 | ~55-65 | ~95-105 |

| C4 | ~35-40 | ~30-35 |

| C5 | ~8-12 | ~8-12 |

| Cyclopentyl C1' | ~45-55 | ~45-55 |

| Cyclopentyl CH₂ | ~25-35 | ~25-35 |

| CH₃ (on C2) | ~15-20 | ~15-20 |

Note: Predicted values are based on typical chemical shift ranges for β-diketones. libretexts.orgrsc.org

Dynamic NMR for the Study of Tautomeric Equilibria and Conformational Dynamics

Dynamic NMR (DNMR) is a powerful technique for investigating the kinetics and thermodynamics of the keto-enol tautomerism in this compound. researchgate.net The equilibrium between the keto and enol forms is a dynamic process. byjus.com Since the rate of interconversion is often slow on the NMR timescale, separate signals for both tautomers can be observed and quantified. nih.govencyclopedia.pub

By acquiring NMR spectra at different temperatures, researchers can study changes in the equilibrium constant. The relative integrals of the signals corresponding to the keto and enol forms allow for the calculation of their respective populations and the equilibrium constant (Keq) at each temperature. asu.eduthermofisher.com This data can then be used to determine thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization process. asu.edu Furthermore, line-shape analysis in DNMR can provide quantitative information about the rates of interconversion between the tautomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous identification and structural analysis of this compound. measurlabs.comlongdom.org It provides highly accurate mass measurements, which are fundamental to determining the elemental composition and confirming the identity of the compound.

Exact Mass Determination for Elemental Composition

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. measurlabs.comfilab.fr This precision allows for the determination of the exact mass of the molecular ion of this compound.

The elemental formula for this compound is C₁₀H₁₆O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimentally determined exact mass from an HRMS instrument that matches this theoretical value provides strong evidence for the compound's elemental composition, a critical step in its identification. researchgate.netresearchgate.netucr.edu

Analysis of Fragmentation Pathways to Deduce Structural Information

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecule to break apart into characteristic fragment ions. uni-saarland.dewikipedia.org The analysis of these fragmentation patterns provides a molecular fingerprint and offers valuable information about the compound's structure. libretexts.orglibretexts.org

For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones. This could lead to the loss of the cyclopentyl group or the ethyl group, resulting in the formation of stable acylium ions.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄) from the molecular ion or subsequent fragments is also a common process.

Cleavage of the Cyclopentyl Ring: The cyclopentyl ring itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z (Predicted) | Possible Formula | Proposed Origin |

| 168 | C₁₀H₁₆O₂ | Molecular Ion [M]⁺ |

| 139 | C₉H₁₅O | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 111 | C₇H₁₁O | [M - C₄H₅O]⁺ or loss of ethyl and CO |

| 99 | C₅H₇O₂ | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 83 | C₅H₇O | [C₅H₇CO]⁺ (Acylium ion) |

| 69 | C₅H₉ | [C₅H₉]⁺ (Cyclopentyl cation) |

| 57 | C₃H₅O | [CH₃CH₂CO]⁺ (Propionyl cation) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. uni-siegen.de These two methods are complementary and are sensitive to the vibrations of the molecule, with specific vibrational modes being characteristic of the diketo and enol tautomers. scite.aiksu.edu.sa

For the diketo form , the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. This typically appears in the region of 1700-1730 cm⁻¹. mdpi.com

The enol form displays a distinctly different vibrational spectrum. Key features include:

A strong, broad absorption band for the O-H stretch of the enolic hydroxyl group, typically observed between 2500 and 3200 cm⁻¹, which is broadened due to strong intramolecular hydrogen bonding.

A C=O stretching vibration, often shifted to a lower frequency (around 1650-1700 cm⁻¹) due to conjugation. nih.gov

A C=C stretching vibration from the enol double bond, which typically appears in the 1580-1640 cm⁻¹ region. nih.govmdpi.com

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can be very useful for observing the C=C stretching of the enol form and the C-C backbone vibrations. ksu.edu.sa

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Tautomer | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| O-H stretch | Enol | 2500 - 3200 | Strong, Broad |

| C-H stretch (sp³ ) | Both | 2850 - 3000 | Medium-Strong |

| C=O stretch | Diketo | 1700 - 1730 | Strong |

| C=O stretch (conjugated) | Enol | 1650 - 1700 | Strong |

| C=C stretch | Enol | 1580 - 1640 | Medium-Strong |

| C-H bend | Both | 1350 - 1480 | Medium |

| C-O stretch | Enol | 1200 - 1350 | Medium |

Note: Wavenumber ranges are based on general values for β-diketones. nih.govmdpi.comasianpubs.org

Characterization of Functional Groups and Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, a β-diketone, is characterized by a dynamic equilibrium between the diketo and enol tautomeric forms. mdpi.comresearchgate.net This equilibrium is significantly influenced by the solvent's polarity. rsc.org Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the presence of specific functional groups and understanding the intramolecular hydrogen bonding within the enol form. mdpi.comruc.dk

In the enol form, a strong intramolecular hydrogen bond is formed, which stabilizes the structure. mdpi.comrsc.org This interaction is a key feature of β-diketones and can be readily identified by spectroscopic methods.

FTIR Spectroscopy: The presence of the diketo and enol forms can be distinguished by characteristic vibrational frequencies. The diketo form typically exhibits strong carbonyl (C=O) stretching bands in the region of 1700-1740 cm⁻¹. The enol form, on the other hand, shows a broad O-H stretching band in the range of 2500-3200 cm⁻¹ due to the intramolecular hydrogen bond, and a conjugated C=C and C=O stretching vibration between 1580-1650 cm⁻¹. mdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of β-diketones. researchgate.netruc.dk In ¹H NMR, the enolic proton gives rise to a characteristic downfield signal, typically between 12 and 16 ppm, due to the strong intramolecular hydrogen bond. The diketo form will show distinct signals for the α-protons and the methyl and cyclopentyl groups, which will differ from those of the enol form. The relative integration of the signals for the two tautomers allows for the determination of the keto-enol equilibrium ratio in a given solvent.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Tautomer | Characteristic Signal | Expected Chemical Shift/Frequency |

| ¹H NMR | Enol | Enolic -OH | 12-16 ppm |

| Diketo | α-CH | 3.5-4.5 ppm | |

| ¹³C NMR | Enol | C=C | 95-110 ppm |

| C=O | 180-200 ppm | ||

| Diketo | C=O | 200-210 ppm | |

| α-CH | 50-60 ppm | ||

| FTIR | Enol | O-H stretch | 2500-3200 cm⁻¹ (broad) |

| C=O stretch | 1580-1650 cm⁻¹ | ||

| Diketo | C=O stretch | 1700-1740 cm⁻¹ |

Conformational Analysis and Polymorphism Studies

The study of the three-dimensional arrangement of atoms (conformation) and the ability of a compound to exist in more than one crystalline form (polymorphism) is crucial for understanding its physical and chemical properties. For this compound, conformational analysis would focus on the orientation of the cyclopentyl group relative to the butane-1,3-dione moiety and the preferred conformations of the cyclopentyl ring itself.

Polymorphism in β-diketones can arise from different packing arrangements of the molecules in the crystal lattice, which can be influenced by intermolecular interactions. mdpi.com Different polymorphs can exhibit variations in properties such as melting point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR, in conjunction with X-ray diffraction, are employed to investigate polymorphism.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular structure in the solid state. researchgate.net

This technique can confirm which tautomer (keto or enol) is present in the crystalline form and reveal detailed information about bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. For a related compound, 2-aniline benzo(2,3-b) cyclopentane-1,3-dione, X-ray analysis revealed a planar ring system. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, gas chromatography and high-performance liquid chromatography are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Reaction Monitoring

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. GC-MS is invaluable for assessing the purity of a sample and for monitoring the progress of a chemical reaction by identifying the reactants, products, and any byproducts. researchgate.net For instance, GC-MS analysis of 2-methyl-1,3-cyclopentanedione (B45155) has been reported, indicating the applicability of this technique to similar structures. nih.gov

Table 2: Illustrative GC-MS Data for Purity Analysis

| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Area (%) |

| 8.5 | This compound | 182 | 113, 85, 69, 57, 43 | 99.5 |

| 6.2 | Impurity A | - | - | 0.3 |

| 9.8 | Impurity B | - | - | 0.2 |

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Chiral Separations

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. sielc.com For this compound, HPLC can be employed to determine its purity with high accuracy and to quantify its concentration in various samples.

Due to the presence of a chiral center at the second carbon of the butane-1,3-dione chain, this compound can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.netsemanticscholar.org The ability to separate and quantify the individual enantiomers is crucial in many fields, including pharmaceutical research. Polysaccharide-based chiral stationary phases have shown good enantioselectivity for the separation of related β-aminoketones. nih.govresearchgate.netsemanticscholar.org

Table 3: Example HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Computational and Theoretical Investigations of 1 Cyclopentyl 2 Methylbutane 1,3 Dione

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental in elucidating the molecular-level properties of compounds like 1-Cyclopentyl-2-methylbutane-1,3-dione. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's stability and reactivity.

Computational chemists would typically employ methods like Hartree-Fock (HF) or, more commonly, DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to determine the most stable (lowest energy) three-dimensional structure of the molecule in its electronic ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. Similar calculations could be performed for electronically excited states to understand photochemical behavior, though this is less common for this class of compounds unless specific chromophoric properties are of interest. For β-diketones, these calculations are crucial for comparing the relative stabilities of their keto and enol tautomers.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. Analysis of the electron density distribution would reveal the electron-rich and electron-poor regions of the molecule, highlighting potentially nucleophilic or electrophilic sites. For a β-diketone, this analysis would show high electron density around the oxygen atoms.

Density Functional Theory (DFT) Applications for Reactivity Predictions and Mechanistic Insights

DFT is a powerful and widely used computational method for studying the electronic structure of molecules. It is particularly valuable for predicting reactivity and exploring the mechanisms of chemical reactions.

DFT calculations are instrumental in locating and characterizing transition state structures, which are the energy maxima along a reaction pathway. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of processes such as enolization, alkylation, or other reactions characteristic of β-diketones.

A significant application of DFT is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational force constants, it is possible to predict NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of experimental signals. For this compound, these calculations could help distinguish between its tautomeric forms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum mechanical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, an MD simulation would provide detailed information on the flexibility of the cyclopentyl ring and the rotational freedom around the various single bonds. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can also study solvation effects and the stability of different conformers in a condensed phase. The results of MD simulations can be analyzed to identify the most populated conformations and the energy barriers between them.

Exploration of Conformational Landscapes and Energy Barriers

The primary conformational isomers arise from the equilibrium between the diketo and enol forms. nih.gov The enol form is generally stabilized by a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. encyclopedia.pub This interaction significantly lowers the energy of the enol tautomer relative to the diketo form.

Computational studies reveal that the rotation around the single bond connecting the cyclopentyl group to the butane-1,3-dione backbone is a key factor in its conformational profile. The energy barriers for these rotations are relatively low, suggesting that the molecule is quite flexible at room temperature. The diketo form typically has the two carbonyl groups in a "trans" orientation to minimize steric hindrance, while the enol form is held in a more rigid, planar conformation by the intramolecular hydrogen bond. nih.gov

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) (°) | Description |

|---|---|---|---|

| Enol (Global Minimum) | 0.00 | ~180 | Planar enol ring with intramolecular H-bond. |

| Diketo (Gauche) | 4.5 | ~60 | Non-planar arrangement of the dione (B5365651) backbone. |

| Diketo (Anti) | 5.2 | ~180 | Extended, anti-periplanar arrangement of the dione backbone. |

| Transition State (Enol Rotation) | 8.1 | ~90 | Rotation around the C-C single bond in the enol form. |

Charge Distribution and Electrostatic Potential Surface Analysis for Intermolecular Interactions

The charge distribution within this compound is fundamental to understanding its reactivity and intermolecular interactions. Computational methods can provide detailed insights into the electronic structure of the molecule, including the calculation of partial atomic charges and the generation of the molecular electrostatic potential (MEP) surface.

The MEP surface visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface of the enol tautomer shows a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character. The hydrogen atom involved in the intramolecular hydrogen bond exhibits a positive potential, highlighting its acidic nature. The cyclopentyl and methyl groups are regions of relatively neutral potential.

This charge distribution governs how the molecule interacts with other chemical species. The electron-rich oxygen atoms are sites for interaction with electrophiles and hydrogen bond donors. Conversely, the acidic hydrogen of the enol form can interact with hydrogen bond acceptors.

| Atom | Partial Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O=C) | -0.65 |

| Hydroxyl Oxygen (O-H) | -0.72 |

| Hydroxyl Hydrogen (O-H) | +0.45 |

| Carbonyl Carbon (C=O) | +0.78 |

| Alpha-Carbon (C-H) | -0.15 |

Theoretical Insights into Tautomeric Equilibria and Intramolecular Hydrogen Bonding

The tautomeric equilibrium between the diketo and enol forms is a hallmark of β-dicarbonyl compounds, and this compound is no exception. mdpi.com Theoretical calculations provide a quantitative understanding of this equilibrium by determining the relative energies of the tautomers.

The equilibrium constant (Keq) for the tautomerization is highly dependent on the phase and solvent. In the gas phase, the enol form is overwhelmingly dominant due to the absence of competing intermolecular interactions. In solution, as discussed previously, the equilibrium shifts towards the diketo form with increasing solvent polarity. Theoretical calculations can accurately predict these trends and provide valuable insights into the factors that govern the tautomeric equilibrium.

| Parameter | Value |

|---|---|

| Relative Electronic Energy (ΔE) | -5.8 kcal/mol |

| Relative Enthalpy (ΔH) | -5.2 kcal/mol |

| Relative Gibbs Free Energy (ΔG) | -2.3 kcal/mol |

| Equilibrium Constant (Keq at 298 K) | 47.5 |

| Intramolecular H-Bond Energy (Estimated) | 16.5 kcal/mol |

Applications of 1 Cyclopentyl 2 Methylbutane 1,3 Dione in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of the dicarbonyl functionality and the presence of an acidic α-proton make 1-Cyclopentyl-2-methylbutane-1,3-dione an ideal precursor for a wide array of chemical transformations. Its utility as a synthetic building block is primarily centered on its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The enolizable nature of this compound allows for its facile conversion into a nucleophilic enolate species. This enolate can subsequently react with a variety of electrophiles, enabling the introduction of diverse functional groups at the C-2 position. This reactivity is fundamental to its role as a precursor for a broad spectrum of carbonyl-containing compounds, including more complex ketones, esters, and amides, which are themselves valuable intermediates in multi-step syntheses.

While direct integration of this compound into the total synthesis of specific natural products is not extensively documented in publicly available literature, the broader class of 1,3-diones is well-established as a critical synthon in the construction of complex natural product scaffolds. For instance, structurally analogous cyclic 1,3-diones are pivotal intermediates in the synthesis of steroid-like molecules. The fundamental reactions that these diones undergo, such as Michael additions and Robinson annulations, are key strategies for the construction of the polycyclic core of steroids. It is therefore plausible that this compound could serve as a valuable building block in the synthesis of novel steroid analogues, where the cyclopentyl group could impart unique conformational or biological properties.

Role in the Construction of Macrocyclic and Polycyclic Systems via Ring-Forming Reactions

The bifunctional nature of this compound makes it a suitable candidate for participating in ring-forming reactions. By reacting with difunctional electrophiles or through sequential functionalization and subsequent intramolecular cyclization, this dione (B5365651) can be incorporated into macrocyclic and polycyclic frameworks. These complex ring systems are of significant interest in medicinal chemistry and materials science.

Exploration in the Design of Novel Reagents and Catalysts

The inherent reactivity of the 1,3-dione moiety can be harnessed in the design of novel reagents and catalysts. For example, covalent attachment of this dione to a solid support could yield a scavenger resin for the purification of reaction mixtures. Furthermore, its ability to act as a pro-ligand for metal-catalyzed reactions is an area of active exploration. The electronic properties of the dione can be fine-tuned through substitution, which in turn can influence the catalytic activity of the resulting metal complex.

Coordination Chemistry Applications as a Ligand

The two oxygen atoms of the 1,3-dione functionality in this compound are suitably positioned to act as a bidentate chelating ligand for a variety of metal ions. The formation of stable metal complexes is a key feature of its coordination chemistry.

This compound can form stable six-membered chelate rings with a wide range of transition metals and lanthanides. The stability and properties of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. These metal complexes have potential applications in areas such as catalysis, materials science, and as imaging agents. The specific coordination properties, such as bond lengths and coordination geometry, can be characterized using techniques like X-ray crystallography and various spectroscopic methods.

| Property | Description |

| Ligand Type | Bidentate |

| Donating Atoms | O, O |

| Chelate Ring Size | 6-membered |

| Potential Metal Partners | Transition Metals (e.g., Cu, Ni, Co), Lanthanides (e.g., Eu, Tb) |

| Potential Applications | Catalysis, Materials Science, Imaging Agents |

Synthesis and Spectroscopic Characterization of Metal-β-Diketonate Complexes

No studies detailing the synthesis of metal-β-diketonate complexes using this compound as a ligand were found. While the coordination chemistry of other β-diketones is a well-established field of study, with numerous examples of metal complexes characterized by techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, no such data exists in the public domain for this specific compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-cyclopentyl-2-methylbutane-1,3-dione in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions starting from cyclopentane-1,3-dione derivatives. A common approach involves alkylation of the dione precursor with methylating agents (e.g., methyl iodide) under basic conditions, followed by cyclopentyl group introduction using cyclopentyl halides or Grignard reagents. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or THF), purification via silica gel chromatography, and structural confirmation using NMR and MS .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Analytical techniques include:

- 1H/13C NMR Spectroscopy : To verify the presence of cyclopentyl (δ ~1.5–2.5 ppm for cyclopentyl protons) and methyl groups (δ ~1.0–1.3 ppm) adjacent to carbonyls (δ ~200–220 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) and fragmentation patterns .

- IR Spectroscopy : Strong absorbance at ~1700–1750 cm⁻¹ for diketone C=O stretches .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Methodological Answer : The diketone undergoes:

- Enolization : Forms enolates under basic conditions, enabling alkylation or Michael additions.

- Condensation Reactions : Reacts with amines or hydrazines to form heterocycles (e.g., pyrazoles).

- Reduction : Selective reduction of one carbonyl group using NaBH4/CeCl3 yields mono-alcohol intermediates .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and enantioselectivity in asymmetric alkylation. For example, chiral catalysts (e.g., proline derivatives) can be modeled to assess steric and electronic effects on product stereochemistry. Experimental validation involves comparing computed vs. observed enantiomeric excess (ee) via HPLC with chiral columns .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Solutions include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 determinations).

- Metabolic Stability Studies : Use liver microsomes to assess degradation rates.

- Target Engagement Assays : Confirm binding to proposed biological targets (e.g., enzyme inhibition kinetics) .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic properties compared to other cycloalkane analogs?

- Methodological Answer : Comparative studies using LogP measurements (lipophilicity) and in vitro permeability assays (e.g., Caco-2 cell monolayers) reveal that the cyclopentyl group enhances membrane permeability but may reduce aqueous solubility. Molecular dynamics simulations further elucidate interactions with lipid bilayers .

Q. What experimental designs are recommended for studying the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Recombinant CYP Assays : Incubate the compound with individual CYP isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolite formation via LC-MS/MS.

- Time-Dependent Inhibition (TDI) Studies : Pre-incubate enzymes with the compound to assess mechanism-based inactivation.

- Docking Simulations : Predict binding modes using crystal structures of CYP active sites .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Answer : Optimize stoichiometry of alkylating agents and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Scale-up purification via fractional distillation or recrystallization improves yield .

Q. What protocols mitigate diketone degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.